molecular formula C12H15NO2 B6142909 N-cyclopentyl-4-hydroxybenzamide CAS No. 1019403-15-6

N-cyclopentyl-4-hydroxybenzamide

Cat. No.: B6142909
CAS No.: 1019403-15-6
M. Wt: 205.25 g/mol
InChI Key: BVWFBIGOEVEUIM-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-hydroxybenzamide is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 . It is used for research purposes .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 205.25 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Histone Deacetylase Inhibitors and Anticancer Agents

N-hydroxybenzamides, including N-cyclopentyl-4-hydroxybenzamide, are being researched for their role as histone deacetylase inhibitors, a promising avenue in cancer treatment. Studies have shown these compounds to exhibit cytotoxicity against various cancer cell lines and are considered potential anticancer agents. Their ability to inhibit histone deacetylases and induce cell-cycle arrest in cancer cells is particularly noteworthy (Doan Thanh Hieu et al., 2018); (T. Huong et al., 2017); (J. Jiao et al., 2009).

Development of Potential Anticancer Agents

Several N-hydroxybenzamides have shown significant cytotoxicity against various human cancer cells, making them candidates for further development into potential anticancer agents. The structure-activity relationship of these compounds has been explored, revealing insights into their mechanisms of action (Zhonghai Tang et al., 2017).

Novel HDAC Inhibitors and Therapeutics

Some N-hydroxybenzamides exhibit properties of potent histone deacetylase (HDAC) inhibitors, crucial in the development of new therapeutics for cancer. These compounds have been evaluated for their biological activity, highlighting their potential as novel HDAC inhibitors (D. A. Rodrigues et al., 2016); (C. Blackburn et al., 2013).

Biosensor Development

Research has explored the use of N-hydroxybenzamides in developing biosensors. For example, a study detailed the creation of a biosensor utilizing N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam, demonstrating the versatility of these compounds in analytical applications (H. Karimi-Maleh et al., 2014).

Molecular Docking and Antimicrobial Activity

The antimicrobial activity of N-hydroxybenzamides has been studied using molecular docking programs. The antibacterial and antifungal activities of these compounds were correlated with their chemical and biological properties, indicating their potential in antimicrobial applications (P. Ramesh et al., 2020); (I. Ienascu et al., 2022).

Properties

IUPAC Name

N-cyclopentyl-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-7-5-9(6-8-11)12(15)13-10-3-1-2-4-10/h5-8,10,14H,1-4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWFBIGOEVEUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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